molecular formula C17H18O4 B14305438 2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one CAS No. 111914-72-8

2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one

Cat. No.: B14305438
CAS No.: 111914-72-8
M. Wt: 286.32 g/mol
InChI Key: WDTYFIUFFFBJPR-UHFFFAOYSA-N
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Description

2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C17H20O4 It is known for its unique structure, which includes two methoxyphenyl groups and a hydroxy group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the condensation of 3-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one
  • 2-Hydroxy-2-methylpropiophenone
  • 4-Hydroxy-3-methoxyphenyl acetone

Uniqueness

2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one is unique due to its dual methoxyphenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

111914-72-8

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

2-hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one

InChI

InChI=1S/C17H18O4/c1-17(19,13-7-5-9-15(11-13)21-3)16(18)12-6-4-8-14(10-12)20-2/h4-11,19H,1-3H3

InChI Key

WDTYFIUFFFBJPR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC)(C(=O)C2=CC(=CC=C2)OC)O

Origin of Product

United States

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